molecular formula C18H18N2O3 B12265816 Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester CAS No. 233775-31-0

Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester

Cat. No.: B12265816
CAS No.: 233775-31-0
M. Wt: 310.3 g/mol
InChI Key: LCEOACOOUZVBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester is a complex organic compound. It is known for its unique structure, which includes a quinoline ring system fused with a carbamic acid ester. This compound is often used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Carbamic Acid Ester Group: The quinoline derivative is then reacted with phenylmethyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted carbamic acid esters.

Scientific Research Applications

Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, (1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-, phenylmethyl ester: Similar structure but lacks the methyl group at the 1-position.

    Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, ethyl ester: Similar structure but has an ethyl group instead of a phenylmethyl group.

Uniqueness

Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester is unique due to the presence of both the methyl group at the 1-position and the phenylmethyl ester group. These structural features contribute to its distinct reactivity and potential biological activity.

Properties

CAS No.

233775-31-0

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

benzyl N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate

InChI

InChI=1S/C18H18N2O3/c1-20-16-9-8-15(11-14(16)7-10-17(20)21)19-18(22)23-12-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,22)

InChI Key

LCEOACOOUZVBPL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.